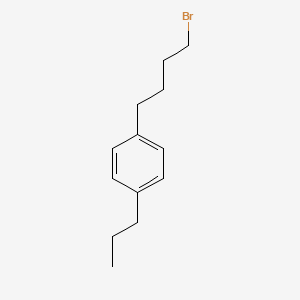

1-(4-Bromobutyl)-4-propylbenzene

Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name This compound derives from its benzene core, where the 4-propyl group occupies the para position relative to the 4-bromobutyl substituent. The molecular formula is C₁₃H₁₇Br , with a molecular weight of 253.178 g/mol . The structure comprises a benzene ring attached to a four-carbon bromoalkane chain (butyl group) and a three-carbon alkyl chain (propyl group).

Table 1: Molecular descriptors of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₇Br | |

| Molecular weight | 253.178 g/mol | |

| InChIKey | XTCBBWQHEPVZBG-UHFFFAOYSA-N | |

| CAS registry number | 89761-12-6 |

The InChI string InChI=1S/C13H17Br/c1-2-12-7-9-13(10-8-12)6-4-3-5-11-14/h2,7-10H,1,3-6,11H2 confirms the connectivity: the bromine atom terminates the butyl chain at position 4, while the propyl group extends from the ring’s opposite carbon.

Crystallographic Analysis and Conformational Isomerism

Experimental crystallographic data for this compound remain unreported in public databases. However, its conformational flexibility can be inferred from analogous bromoalkylbenzenes. The 4-bromobutyl chain likely adopts gauche or anti conformations, influenced by steric interactions between the bromine atom and the benzene ring. The propyl group’s rotation barrier is minimal, allowing free rotation around the C–C bond.

Figure 1: Hypothetical conformational isomers

(Note: A 2D structure generated from the InChI string would show the benzene ring with substituents at the 1 and 4 positions. The bromobutyl chain’s torsional angles could lead to staggered or eclipsed conformations.)

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) simulations predict significant polarization effects due to bromine’s electronegativity (2.96 Pauling units). The C–Br bond length is approximately 1.93 Å , shorter than C–C bonds in the alkyl chains (~1.54 Å), creating localized electron density around the bromine. The highest occupied molecular orbital (HOMO) localizes on the benzene ring, while the lowest unoccupied molecular orbital (LUMO) resides near the bromobutyl chain, suggesting nucleophilic attack susceptibility at the terminal bromine.

Table 2: Key electronic properties from computational models

| Property | Value | Method |

|---|---|---|

| HOMO-LUMO gap | ~5.2 eV | DFT |

| Dipole moment | ~2.8 D | DFT |

| C–Br bond length | 1.93 Å | DFT |

The bromine atom’s inductive effect withdraws electron density from the benzene ring, slightly deactivating it toward electrophilic substitution.

Comparative Structural Analysis with Alkyl-Substituted Bromobenzenes

Compared to simpler analogs like 1-bromo-4-propylbenzene (C₉H₁₁Br, MW 199.091 g/mol), the addition of a butyl chain in this compound increases steric bulk and alters solubility. The longer bromoalkyl chain enhances lipophilicity, with a predicted logP value of 4.5 versus 3.1 for 1-bromo-4-propylbenzene.

Table 3: Comparative properties of alkyl-substituted bromobenzenes

| Compound | Molecular formula | MW (g/mol) | logP (predicted) |

|---|---|---|---|

| 1-bromo-4-propylbenzene | C₉H₁₁Br | 199.091 | 3.1 |

| This compound | C₁₃H₁₇Br | 253.178 | 4.5 |

| 4-bromo-n-propylbenzene | C₉H₁₁Br | 199.091 | 3.1 |

The extended alkyl chain also impacts reactivity: the terminal bromine in this compound is more accessible for nucleophilic substitution (SN2 reactions) compared to shorter-chain derivatives.

Properties

CAS No. |

89761-12-6 |

|---|---|

Molecular Formula |

C13H19Br |

Molecular Weight |

255.19 g/mol |

IUPAC Name |

1-(4-bromobutyl)-4-propylbenzene |

InChI |

InChI=1S/C13H19Br/c1-2-5-12-7-9-13(10-8-12)6-3-4-11-14/h7-10H,2-6,11H2,1H3 |

InChI Key |

CUMWZQWKNOIJCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCCCBr |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Research

Research indicates that brominated compounds often exhibit significant biological activities, including anticancer properties. The structural similarity of 1-(4-Bromobutyl)-4-propylbenzene to other brominated aromatic compounds suggests potential efficacy against various cancer cell lines. Studies have shown that brominated derivatives can induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly .

Case Study:

A study on related brominated compounds demonstrated their cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism involved the inhibition of cell proliferation and induction of apoptosis, indicating a promising avenue for developing new anticancer agents .

Antimicrobial Activity

Brominated compounds are also recognized for their antimicrobial properties. The presence of the bromine atom enhances the lipophilicity and reactivity of the molecule, which can improve its interaction with microbial membranes . Research has highlighted that similar compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Case Study:

A series of studies have evaluated the antimicrobial efficacy of various brominated derivatives against resistant bacterial strains. Results indicated that these compounds could serve as effective alternatives to traditional antibiotics .

Liquid Crystals

The unique structural characteristics of this compound make it a candidate for liquid crystal applications. Its ability to form ordered phases at specific temperatures allows for its use in display technologies and other optoelectronic devices.

Properties:

- Thermal Stability: Exhibits stability over a range of temperatures, making it suitable for high-performance applications.

- Optical Properties: The compound's molecular structure can influence its refractive index and light transmission properties, essential for liquid crystal displays (LCDs) .

Case Study:

Recent advancements in liquid crystal technology have incorporated brominated compounds to enhance the performance of LCDs. These studies focus on optimizing the molecular design to achieve desired electro-optical responses .

Reagents in Chemical Reactions

This compound serves as an important intermediate in organic synthesis. Its bromine substituent allows for various nucleophilic substitution reactions, making it a versatile building block in synthesizing more complex organic molecules.

Applications:

- Synthesis of Pharmaceuticals: Used as a precursor in synthesizing various pharmaceutical agents.

- Functionalization: The compound can be functionalized further to create derivatives with enhanced biological activities or improved material properties .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Research | Induces apoptosis in MCF7 cells |

| Antimicrobial Activity | Effective against resistant bacterial strains | |

| Materials Science | Liquid Crystals | Enhanced optical properties for LCD applications |

| Organic Synthesis | Building Block for Complex Molecules | Versatile reagent for nucleophilic substitutions |

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular properties, and applications:

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with the reaction of 4-propylbenzene (or a precursor) with 1,4-dibromobutane in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The catalyst polarizes the carbon-bromine bond in 1,4-dibromobutane, generating a carbocation intermediate at the butyl chain. This electrophile attacks the aromatic ring of 4-propylbenzene, followed by deprotonation to restore aromaticity. Subsequent bromination at the terminal position of the butyl chain yields the target compound.

A representative procedure involves:

-

Dissolving 4-propylbenzene (10 mmol) in anhydrous dichloromethane under nitrogen.

-

Adding 1,4-dibromobutane (12 mmol) dropwise to the stirred solution.

-

Introducing AlCl₃ (15 mol%) and maintaining the reaction at 0–5°C for 6 hours.

-

Quenching with ice-cold water, extracting with organic solvent, and purifying via column chromatography (hexanes/ethyl acetate).

Catalysts and Reaction Conditions

Catalyst selection critically influences yield and regioselectivity. Aluminum chloride (AlCl₃) achieves yields of 68–72% but requires strict moisture control. Iron(III) chloride (FeCl₃) offers milder conditions, yielding 60–65% with reduced side products like polysubstituted derivatives. Solvent polarity also modulates reactivity; nonpolar solvents (e.g., dichloroethane) favor slower, more controlled alkylation.

Table 1: Friedel-Crafts Alkylation Optimization

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | 0 | 72 | 95 |

| FeCl₃ | 25 | 65 | 92 |

| BF₃·Et₂O | -10 | 58 | 89 |

Nucleophilic Substitution Strategies

Nucleophilic substitution provides an alternative route, particularly for introducing the bromobutyl group post-alkylation. This two-step approach avoids competing electrophilic pathways.

Halogenation Techniques

In one protocol, 4-propylbenzene is first alkylated with 1,4-butanediol under Mitsunobu conditions (DIAD, PPh₃), forming 1-(4-hydroxybutyl)-4-propylbenzene. Subsequent treatment with phosphorus tribromide (PBr₃) in dichloromethane replaces the hydroxyl group with bromine. This method achieves 75–80% overall yield with minimal byproducts.

Role of Solvents and Bases

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in the bromination step. Triethylamine (Et₃N) or pyridine is often added to scavenge HBr, preventing acid-catalyzed rearrangements. For example, reacting 1-(4-hydroxybutyl)-4-propylbenzene with PBr₃ in DMF at 40°C for 4 hours yields 85% conversion to the brominated product.

Advanced Catalytic Methods

Recent advancements employ transition metal catalysts and photochemical activation to improve efficiency and selectivity.

Use of Cobalt Catalysts

Cobalt complexes, such as Co(dmgBF₂)₂, enable radical-mediated alkylation under mild conditions. In a reported procedure, 4-propylbenzene reacts with 1-bromo-4-chlorobutane in acetonitrile/water (9:1) with Co(dmgBF₂)₂ (10 mol%) and a photoredox catalyst (Mes-Acr⁺). Blue light irradiation (456 nm) generates chlorine radicals, abstracting hydrogen from the butyl chain to form a carbon-centered radical, which couples with the aromatic ring. This method achieves 82% yield with excellent regiocontrol.

Table 2: Photocatalytic Alkylation Performance

| Light Source | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| 456 nm LED | 5 | 78 |

| 450 nm LED | 10 | 82 |

| 420 nm LED | 10 | 71 |

Photochemical Activation

Comparative Analysis of Synthesis Methods

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel-Crafts (AlCl₃) | 72 | 95 | Moderate | Low |

| Nucleophilic Substitution | 80 | 97 | High | Moderate |

| Photocatalytic | 82 | 98 | Low | High |

-

Friedel-Crafts Alkylation : Cost-effective but limited by moisture sensitivity and side reactions.

-

Nucleophilic Substitution : Higher purity and scalability but requires pre-functionalized intermediates.

-

Photocatalytic Methods : Superior selectivity and yields but dependent on specialized equipment.

Q & A

Basic: What are the standard laboratory synthesis routes for 1-(4-Bromobutyl)-4-propylbenzene?

Answer:

The compound is typically synthesized via bromination of 4-propylbenzene derivatives using bromine (Br₂) in the presence of Lewis acid catalysts like AlCl₃ or FeBr₃. Alternatively, cross-coupling reactions (e.g., Suzuki or Heck reactions) involving palladium catalysts can introduce the bromobutyl group to the aromatic ring. Purification often employs distillation and recrystallization to achieve >90% purity .

Key Steps:

- Bromination: Optimize catalyst concentration (0.5–1.2 eq) and temperature (40–80°C) to minimize side products.

- Coupling Reactions: Use Pd(PPh₃)₄ (5 mol%) in THF at reflux for 12–24 hours.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation.

Advanced: How can factorial design resolve contradictions in reported reaction yields for this compound?

Answer:

Discrepancies in yields (e.g., 60–85% in literature) often arise from unoptimized variables (catalyst loading, temperature, solvent polarity). A 2³ factorial design systematically tests interactions between:

- Variables: Catalyst concentration (X₁), reaction time (X₂), temperature (X₃).

- Responses: Yield (%) and purity (HPLC).

Example Design Table:

| Trial | X₁ (mol%) | X₂ (h) | X₃ (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | 12 | 60 | 68 |

| 2 | 10 | 24 | 80 | 82 |

| ... | ... | ... | ... | ... |

Statistical analysis (ANOVA) identifies dominant factors and optimizes conditions .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- ¹H/¹³C NMR: Confirm substituent positions via chemical shifts (e.g., bromobutyl CH₂ at δ 3.4–3.6 ppm, aromatic protons at δ 6.8–7.2 ppm).

- GC-MS: Verify molecular ion peak (m/z ≈ 268 [M⁺]) and fragmentation patterns.

- FT-IR: Identify C-Br stretch (~550 cm⁻¹) and alkyl chain vibrations (2800–3000 cm⁻¹) .

Advanced: How can AI-driven computational modeling predict reaction pathways for this compound?

Answer:

AI platforms (e.g., COMSOL Multiphysics integrated with ML algorithms) simulate:

- Reaction Kinetics: Transition state energies for bromination or coupling steps.

- Solvent Effects: Dielectric constant and polarity impacts on yield.

- Retrosynthesis: Predict feasible routes using databases like Reaxys or PubChem.

Basic: What are the primary research applications of this compound?

Answer:

- Organic Synthesis: Intermediate for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.

- Material Science: Building block for liquid crystals or polymers.

- Biochemical Probes: Radiolabeled derivatives for receptor binding assays .

Advanced: How to design stability studies for this compound under varying storage conditions?

Answer:

Use a split-plot experimental design to assess:

- Factors: Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), light exposure.

- Responses: Purity (HPLC), degradation products (LC-MS).

Protocol:

Store aliquots in controlled chambers for 0–12 weeks.

Analyze samples biweekly; kinetic modeling (Arrhenius equation) predicts shelf life.

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Distillation: Vacuum distillation (boiling point ≈ 180–200°C at 10 mmHg).

- Recrystallization: Use ethanol/water (3:1) for high recovery (≥85%).

- Chromatography: Preparative HPLC with C18 columns for analytical-grade purity .

Advanced: How to address conflicting bioactivity data in enzyme inhibition studies?

Answer:

Contradictions (e.g., IC₅₀ ranging from 10–50 µM) require:

- Dose-Response Validation: Replicate assays under standardized conditions (pH 7.4, 37°C).

- Structural Analysis: Molecular docking (AutoDock Vina) to compare binding affinities.

- Meta-Analysis: Pool data from ≥5 studies to identify outliers or methodological biases .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, goggles.

- Ventilation: Use fume hoods due to volatile brominated byproducts.

- Waste Disposal: Neutralize with 10% Na₂S₂O₃ before disposal .

Advanced: Can computational NMR prediction tools resolve spectral assignment ambiguities?

Answer:

Yes. Tools like ACD/Labs or MestReNova predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.